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Compound of Interest

Compound Name: Tributylphenoxystannane

Cat. No.: B15341946

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization
of tributylphenoxystannane, a significant organotin compound. The document details
established synthetic protocols, thorough characterization methodologies, and presents key
analytical data in a structured format to support research and development activities in
medicinal chemistry and material science.

Synthesis of Tributylphenoxystannane

Tributylphenoxystannane can be effectively synthesized through two primary methods: the
reaction of tributyltin chloride with phenol in the presence of a base, or the reaction of
bis(tributyltin) oxide with phenol.

Method 1: From Tributyltin Chloride and Phenol

This method involves the deprotonation of phenol by a base, typically a tertiary amine like
triethylamine, followed by nucleophilic substitution at the tin center of tributyltin chloride. The
triethylammonium chloride byproduct is subsequently removed by filtration.

Experimental Protocol:
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In a round-bottom flask maintained under an inert atmosphere (e.g., nitrogen or argon), a
solution of phenol (1.0 equivalent) and triethylamine (1.1 equivalents) is prepared in a suitable
anhydrous solvent, such as diethyl ether or tetrahydrofuran (THF). To this stirred solution,
tributyltin chloride (1.0 equivalent) is added dropwise at room temperature. The reaction
mixture is then stirred for a specified period, typically ranging from 2 to 12 hours, during which
the formation of a white precipitate (triethylammonium chloride) is observed. Upon completion
of the reaction, the precipitate is removed by filtration. The filtrate is then concentrated under
reduced pressure to yield the crude product. Purification is typically achieved by vacuum
distillation or chromatography to afford pure tributylphenoxystannane.

Method 2: From Bis(tributyltin) Oxide and Phenol

This synthesis route involves the reaction of bis(tributyltin) oxide with phenol, which proceeds
with the elimination of water. To drive the reaction to completion, the water is typically removed
azeotropically using a Dean-Stark apparatus.

Experimental Protocol:

In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, bis(tributyltin)
oxide (0.5 equivalents) and phenol (1.0 equivalent) are dissolved in a solvent that forms an
azeotrope with water, such as toluene or benzene. The reaction mixture is heated to reflux, and
the water generated is collected in the Dean-Stark trap. The reaction is monitored by observing
the cessation of water collection. After the reaction is complete, the solvent is removed under
reduced pressure. The resulting crude product is then purified by vacuum distillation to yield
tributylphenoxystannane.

Reaction Yields:

Method Typical Yield Reference
From Tributyltin Chloride and
>80% [1]
Phenol
From Bis(tributyltin) Oxide and ]
High

Phenol
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Characterization of Tributylphenoxystannane

The structural integrity and purity of the synthesized tributylphenoxystannane are confirmed
through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance
(NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of
tributylphenoxystannane, providing detailed information about the hydrogen, carbon, and tin
environments within the molecule.

IH NMR Spectroscopy: The proton NMR spectrum exhibits characteristic signals for both the
tributyl and the phenoxy moieties. The aromatic protons of the phenoxy group typically appear
as multiplets in the downfield region. The protons of the butyl groups attached to the tin atom
show a series of multiplets in the upfield region.

13C NMR Spectroscopy: The carbon NMR spectrum provides distinct signals for each unique
carbon atom in the molecule. The chemical shifts of the butyl carbons are characteristic of a
tributyltin group, while the aromatic carbons of the phenoxy group resonate in the expected
downfield region.

119S5n NMR Spectroscopy: The tin-119 NMR spectrum is particularly informative for determining
the coordination environment of the tin atom. For tributylphenoxystannane, a single
resonance is typically observed in the chemical shift range indicative of a four-coordinate,
tetrahedral tin center.[1]

Table of NMR Data for Tributylphenoxystannane:
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. . Coupling
Chemical Shift L .
Nucleus Multiplicity Constant (J, Assignment
(3, ppm)
Hz)
H 7.20 - 6.80 m - Phenyl H
Sn-CH2-CHa-
1.65-1.45 m -
CH2-CHs
Sn-CH2-CHa-
1.40-1.20 m -
CH2-CHs
Sn-CH2-CHaz-
1.15-0.95 t ~7.3
CH2-CHs
Sn-CH2-CHa-
0.90 t ~7.3
CH2-CHs
C-O (ipso-
13C ~163 s - (p
carbon)
Phenyl C-H
~129 S -
(para)
Phenyl C-H
~121 s -
(ortho)
Phenyl C-H
~119 S -
(meta)
Sn-CH2-CHa-
~29.1 S -
CH2-CHs
Sn-CH2-CHa-
~27.3 s -
CH2-CHs
Sn-CH2-CHz-
~16.5 S -
CH2-CHs
Sn-CH2-CHa-
~13.7 s -
CH2-CHs
1193 ~120 s - Sn
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Note: Specific chemical shifts can vary depending on the solvent used.

Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the characteristic vibrational modes of the functional
groups present in tributylphenoxystannane. The absence of a broad O-H stretching band
(typically around 3200-3600 cm~1) from the phenol starting material is a key indicator of
successful synthesis.

Table of Characteristic IR Absorptions for Tributylphenoxystannane:

Wavenumber (cm—?) Vibration Mode Description

3060 - 3030 v(C-H) aromatic Aromatic C-H stretching

2055 - 2850 v(C-H) aliphatic Aliphatic C-H stretching of the
butyl groups

~1590, ~1485 v(C=C) aromatic Aromatic ring C=C stretching

~1250 v(C-0) Aryl C-O stretching

~530 v(Sn-C) Tin-carbon stretching

~460 v(Sn-0) Tin-oxygen stretching

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight of
tributylphenoxystannane and to study its fragmentation pattern, which can provide further
structural confirmation. The mass spectrum will show a molecular ion peak corresponding to
the mass of the compound. Due to the isotopic distribution of tin, the molecular ion peak will be

accompanied by a characteristic pattern of satellite peaks.
Expected Fragmentation Pattern:

The fragmentation of tributylphenoxystannane in the mass spectrometer is expected to
involve the loss of butyl radicals and the phenoxy group from the tin center.

Table of Expected Major Fragments in the Mass Spectrum of Tributylphenoxystannane:
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m/z (for 12°Sn)

Fragment lon

Description

384 [C1sH320SNn]* Molecular lon (M%)

327 [(CaH9)2SnOPH]* Loss of a butyl radical (¢CaHo)
270 [(CaH9)SNOPH]* Loss of two butyl radicals

213 [SnOPH]* Loss of three butyl radicals
291 [(CaHo)3SN]* Cleavage of the Sn-O bond
57 [CaHo]* Butyl cation

Visualized Workflows and Relationships
Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of

tributylphenoxystannane from tributyltin chloride and phenol.
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Caption: Synthesis workflow for tributylphenoxystannane.
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Characterization Logic

The following diagram illustrates the logical relationship between the characterization
techniques used to confirm the structure and purity of the synthesized

tributylphenoxystannane.

Synthesized Product

J Spectroscoiic Analysis‘

NMR Spectroscopy | IR Spectroscopy Mass Spectrometry

NMR Details

Y \J
e ) -

Structural Confirmation

Click to download full resolution via product page

Caption: Logic of characterization for tributylphenoxystannane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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at: [https://www.benchchem.com/product/b15341946#tributylphenoxystannane-synthesis-
and-characterization]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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